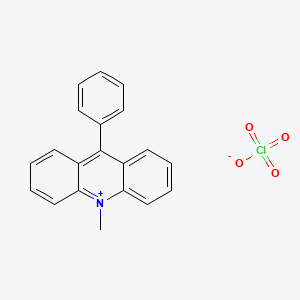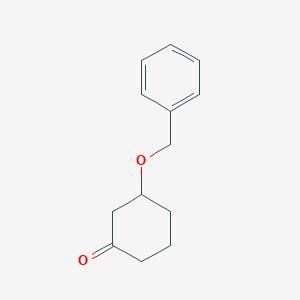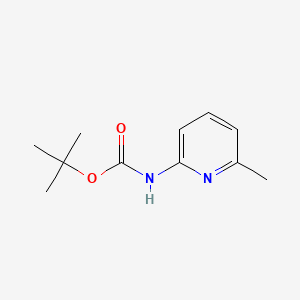
叔丁基(6-甲基吡啶-2-基)氨基甲酸酯
概述
描述
Tert-Butyl (6-methylpyridin-2-yl)carbamate is a chemical compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including their use as herbicides, insecticides, and in medicinal chemistry as intermediates for pharmaceuticals. The tert-butyl group attached to the carbamate nitrogen provides steric bulk, which can influence the physical, chemical, and biological properties of the molecule .
Synthesis Analysis
The synthesis of tert-butyl carbamates can involve various strategies, including the reaction of alcohols with isocyanates or the use of carbamoyl chlorides with tert-butyl alcohol. For instance, tert-butyl N-(thiophen-2yl)carbamate was synthesized and its vibrational frequencies were analyzed using FT-IR and DFT studies . Similarly, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was obtained through the reduction of the keto functionality in a related compound . These studies demonstrate the synthetic routes and methodologies that could be applied to the synthesis of tert-butyl (6-methylpyridin-2-yl)carbamate.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be elucidated using various spectroscopic and computational methods. For example, the vibrational frequencies of tert-butyl N-(thiophen-2yl)carbamate were investigated using experimental FT-IR spectroscopy and theoretical calculations, providing insights into the optimized geometric parameters and molecular energy values . X-ray crystallography studies have also revealed the molecular structure and packing of related tert-butyl carbamates, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions, including protonation, dissociation, and electrophilic substitution. The protonation sites and dissociation mechanisms of tert-butylcarbamates were studied in the context of mass spectrometric assays for newborn screening, highlighting the preferred protonation at the carbonyl group in the gas phase and the nitrogen atom in methanol solution . Additionally, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with different electrophiles was explored, leading to functionalized carbamates after hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group and the rest of the molecular structure. The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized solar cells, for example, significantly affected the performance by shifting the TiO2 band edge and increasing the electron lifetime . The electron capture gas chromatography method was modified for the analysis of terbacil, a tert-butyl carbamate herbicide, demonstrating the analytical techniques used to quantify these compounds . Furthermore, the determination of carbamate herbicide residues by gas chromatography after derivatization reaction was optimized, showing the sensitivity and specificity of detection methods for these compounds .
科学研究应用
晶体学与分子相互作用
- 晶体结构中的叔丁基氨基甲酸酯衍生物:某些叔丁基氨基甲酸酯衍生物(如叔丁基(5-氯戊-2,4-二炔-1-基)氨基甲酸酯)的晶体结构通过涉及相同羰基的二叉 N—H⋯O 氢键和 C—X⋯O 卤素键连接。这些见解有助于理解这些化合物在晶体学和分子相互作用中的作用 (Baillargeon 等人,2017 年)。
合成化学
- 参与狄尔斯-阿尔德反应:叔丁基氨基甲酸酯衍生物用于狄尔斯-阿尔德反应,这是合成各种有机化合物的关键。例如,叔丁基 3a-甲基-5-氧代-2,3,3a,4,5,6-六氢吲哚-1-羧酸酯在这些反应中起作用 (Padwa 等人,2003 年)。
- 氢键和分子结构:叔丁基 3-甲基-1-(3-间甲苯甲酰硒脲基)丁-2-基氨基甲酸酯等叔丁基氨基甲酸酯衍生物的研究揭示了强弱氢键的相互作用,影响分子结构 (Das 等人,2016 年)。
生物医学研究
- 生物活性化合物的合成:叔丁基氨基甲酸酯衍生物是合成生物活性化合物(如对人癌细胞系表现出细胞毒性活性的 jaspine B)的中间体 (唐等人,2014 年)。
有机化学应用
- 氨基甲酸酯的锂化:叔丁基 N-(氯甲基)-N-甲基氨基甲酸酯与锂粉的反应突出了其在有机化学中的作用,特别是在锂化过程中 (奥尔蒂斯等人,1999 年)。
材料科学
- 抗氧化剂合成:在材料科学中,叔丁基氨基甲酸酯衍生物已用于合成含有受阻酚的单体抗氧化剂,与聚合物稳定有关 (潘等人,1998 年)。
安全和危害
属性
IUPAC Name |
tert-butyl N-(6-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-6-5-7-9(12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVAARVWQDEAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463710 | |
| Record name | tert-Butyl (6-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-methylpyridin-2-yl)carbamate | |
CAS RN |
90101-22-7, 205676-84-2 | |
| Record name | 1,1-Dimethylethyl N-(6-methyl-2-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90101-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (6-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90101-22-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


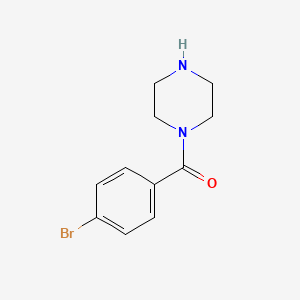
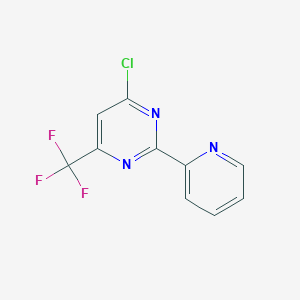
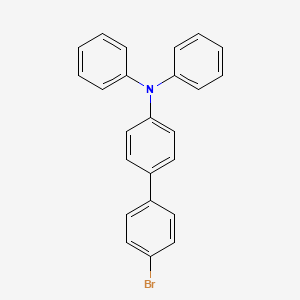
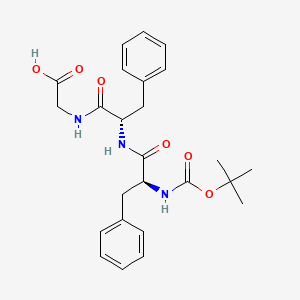
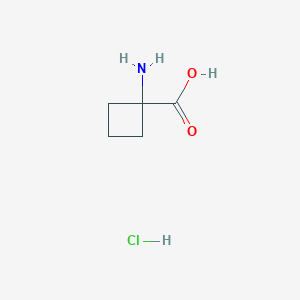
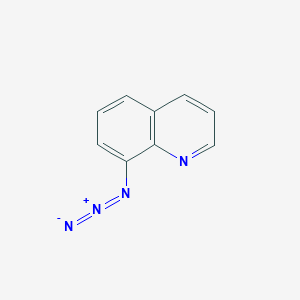
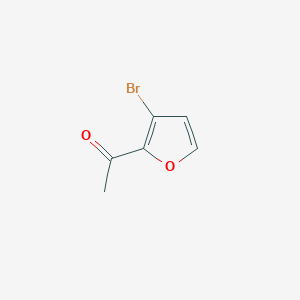
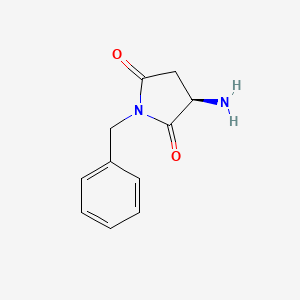
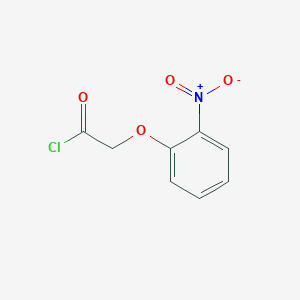
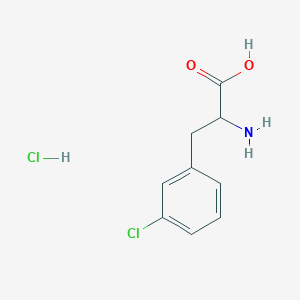
![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)
